N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(3-FLUORO-4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a diverse array of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(3-FLUORO-4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Fluoromethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Dimethoxybenzyl Group: This can be done via a nucleophilic substitution reaction.
Incorporation of the Tetrahydrothiophene Group: This step may involve a thiol-ene reaction followed by oxidation to form the sulfone.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as recrystallization, chromatography, or distillation.
Scalability: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(3-FLUORO-4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Drug Development: The compound may have potential as a pharmaceutical agent due to its unique structure and functional groups.
Biochemical Research: It can be used to study enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: The compound may be investigated for its potential therapeutic effects in treating various diseases.
Industry
Materials Science: It can be used in the development of new materials with specific properties.
Chemical Manufacturing: The compound may be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(3-FLUORO-4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE will depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering a biological response.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DIMETHOXYBENZYL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5-(3-FLUORO-4-METHYLPHENYL)-3-ISOXAZOLECARBOXAMIDE can be compared with other isoxazole derivatives, sulfone-containing compounds, and fluoromethylphenyl compounds.
Uniqueness
Functional Group Diversity: The compound’s unique combination of functional groups sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H25FN2O6S |
---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H25FN2O6S/c1-15-4-6-17(11-19(15)25)22-12-20(26-33-22)24(28)27(18-8-9-34(29,30)14-18)13-16-5-7-21(31-2)23(10-16)32-3/h4-7,10-12,18H,8-9,13-14H2,1-3H3 |
InChI Key |
VUUPFFUUHFRSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4CCS(=O)(=O)C4)F |
Origin of Product |
United States |
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